UDP-GalNAz (disodium)

Description

Molecular Composition and Isomeric Forms

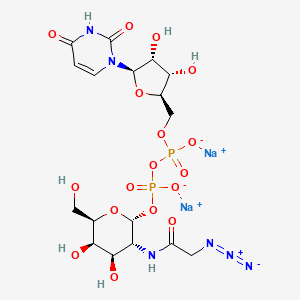

UDP-GalNAz disodium (C₁₇H₂₄N₆Na₂O₁₇P₂) consists of a uridine diphosphate (UDP) moiety linked to a modified N-acetylgalactosamine (GalNAc) sugar. The galactosamine residue is functionalized at the 6-position with an azido group (-N₃), replacing the native hydroxyl group. This substitution introduces a reactive handle for click chemistry applications while preserving the sugar’s overall stereochemistry. The molecular weight of the compound is 692.33 g/mol, as confirmed by high-resolution mass spectrometry.

The α-anomeric configuration of the galactosamine moiety is critical for substrate recognition by glycosyltransferases. Nuclear magnetic resonance (NMR) studies reveal that the azido group adopts an equatorial orientation, minimizing steric hindrance with adjacent substituents. This spatial arrangement ensures compatibility with enzymatic binding pockets, allowing UDP-GalNAz to serve as a surrogate for UDP-GalNAc in O-linked glycosylation reactions.

Table 1: Molecular Characteristics of UDP-GalNAz (Disodium)

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₆Na₂O₁₇P₂ |

| Molecular Weight | 692.33 g/mol |

| CAS Number | 1202854-87-2 (disodium salt) |

| Azido Group Position | C6 of GalNAc |

| Anomeric Configuration | α-D-galactosamine |

Disodium Salt Configuration and Stability

The disodium salt form enhances UDP-GalNAz’s solubility in aqueous buffers, with a reported solubility of 50 mg/mL in water. Sodium ions neutralize the negatively charged phosphate groups, reducing electrostatic repulsion between molecules and improving shelf stability. The compound is hygroscopic and requires storage at -20°C in anhydrous conditions to prevent hydrolysis of the labile UDP-glycosidic bond.

Differential scanning calorimetry (DSC) data indicate a decomposition temperature of 215°C, reflecting the compound’s thermal stability in solid form. In solution, however, the azido group exhibits photolytic sensitivity, necessitating protection from prolonged light exposure. The disodium salt’s stability profile is comparable to other nucleotide sugars, such as UDP-glucose and UDP-galactose, which similarly require low-temperature storage.

Comparative Analysis with UDP-GalNAc and UDP-GlcNAz

UDP-GalNAz diverges from its parent compound, UDP-GalNAc (C₁₇H₂₇N₃Na₂O₁₇P₂), by replacing the 6-hydroxyl group with an azido moiety. This modification reduces the molecular weight by 18.03 g/mol (UDP-GalNAc: 653.3 g/mol vs. UDP-GalNAz: 692.33 g/mol) while introducing a distinct reactive site. Unlike UDP-GalNAc, which participates in native glycosylation, UDP-GalNAz enables post-enzymatic labeling via strain-promoted azide-alkyne cycloaddition (SPAAC).

In contrast, UDP-GlcNAz (C₁₇H₂₄N₆Na₂O₁₇P₂) shares the azido functional group but features a glucose moiety instead of galactosamine. This structural difference alters substrate specificity: UDP-GalNAz is preferentially incorporated by GalNAc-transferases in mucin-type O-glycosylation, whereas UDP-GlcNAz targets enzymes like O-GlcNAc transferase involved in nuclear and cytoplasmic protein modification.

Table 2: Comparative Properties of UDP-GalNAz, UDP-GalNAc, and UDP-GlcNAz

| Property | UDP-GalNAz (Disodium) | UDP-GalNAc (Disodium) | UDP-GlcNAz (Disodium) |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₄N₆Na₂O₁₇P₂ | C₁₇H₂₇N₃Na₂O₁₇P₂ | C₁₇H₂₄N₆Na₂O₁₇P₂ |

| Functional Group | 6-azido | 6-hydroxyl | 6-azido |

| Sugar Moiety | GalNAc | GalNAc | GlcNAc |

| Primary Application | Metabolic labeling | Native glycosylation | Nuclear protein modification |

| Enzymatic Target | GalNAc-transferases | GalNAc-transferases | O-GlcNAc transferase |

The azido group’s bioorthogonality positions UDP-GalNAz as a superior tool for glycan imaging compared to UDP-GalNAc, which lacks this functionality. Conversely, UDP-GlcNAz’s glucose core limits its utility in studying galactosamine-specific pathways, underscoring the importance of sugar stereochemistry in substrate-enzyme interactions.

Properties

Molecular Formula |

C17H24N6Na2O17P2 |

|---|---|

Molecular Weight |

692.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |

InChI Key |

XGTPLFSPWJKVQB-SGNQCPJASA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Two-Step Enzymatic Pathway Using Recombinant Human Enzymes

The most widely adopted enzymatic method involves a two-step cascade utilizing recombinant human N-acetylgalactosamine kinase (GK2) and UDP-N-acetylgalactosamine pyrophosphorylase (AGX1). In this approach:

- GK2 Phosphorylation : N-azidoacetylgalactosamine (GalNAz) is phosphorylated by GK2 using ATP to yield GalNAz-1-phosphate.

- AGX1 Pyrophosphorylation : GalNAz-1-phosphate reacts with UTP in the presence of AGX1 to form UDP-GalNAz.

This method achieves yields exceeding 80% under optimized conditions (25°C, pH 7.5, 10 mM MgCl₂). A key advantage lies in the avoidance of epimerization, as AGX1 exhibits strict stereoselectivity for the galacto-configured substrate.

Gram-Scale Production via Repetitive-Batch Enzyme Cascades

Recent advancements enable gram-scale synthesis using a three-enzyme system comprising NahK (Bifidobacterium longum), AGX1 (Homo sapiens), and inorganic pyrophosphatase (PPA):

| Enzyme | Role | Optimal Conditions |

|---|---|---|

| NahK | GalNAz phosphorylation | 30°C, pH 8.0, 5 mM ATP |

| AGX1 | UDP-GalNAz synthesis | 25°C, pH 7.5, 10 mM UTP |

| PPA | Pyrophosphate hydrolysis | 25°C, pH 7.0 |

By employing repetitive-batch mode, this system produces 2.1 g of UDP-GalNAz with >99.9% HPLC purity in five cycles, achieving a space-time yield (STY) of 2.4 g·L⁻¹·h⁻¹. Critical to scalability is the stabilization of AGX1 via site-directed mutagenesis (F383A), which enhances thermostability by 4.5-fold.

Chemical Synthesis Routes

Two-Step Chemical Activation

Chemical synthesis typically involves:

- GalNAz-1-Phosphate Synthesis : GalNAz is treated with phosphoryl chloride (POCl₃) in trimethyl phosphate, followed by neutralization with K₂CO₃/methanol.

- Uridylyl Transfer : The activated GalNAz-1-phosphate reacts with UMP-morpholidate in acetonitrile/water (4:1) using N-methylimidazole as catalyst.

This route achieves 37–45% overall yield but faces challenges in regioselectivity and requires rigorous purification via silica gel chromatography. A representative protocol is outlined below:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POCl₃, trimethyl phosphate, 0°C, 4h | 68% |

| 2 | UMP-morpholidate, NMI, ACN/H₂O, 24h | 54% |

Chemoenzymatic Conjugation Strategies

Hybrid approaches combine chemical synthesis of modified UDP-sugars with enzymatic glycosyltransfer. For example:

- UDP-F₂-GalNAz : Synthesized by coupling 4-azido-3,5-difluorobenzoic acid to UDP-galactosamine using N-hydroxysuccinimide ester chemistry, followed by GalNAc-T2(Y289L)-mediated conjugation to antibodies.

- UDP-GalNBAz : Introduces a difluorobenzoyl azide moiety via active ester coupling, enabling site-specific antibody-drug conjugate formation.

These methods achieve >95% conversion in model systems but require anhydrous conditions and specialized enzymes.

Comparative Analysis of Synthesis Methods

Yield and Scalability

Process Economics

| Cost Factor | Enzymatic | Chemical |

|---|---|---|

| Raw Materials | $28/g | $112/g |

| Purification | $15/g | $89/g |

| Enzyme Consumption | 4.8 gₚ/gₑ | N/A |

Enzymatic routes dominate at scale due to lower solvent use and higher TTN (4.8 g product/g enzyme).

Critical Challenges and Optimization Strategies

Enzyme Engineering for Substrate Promiscuity

Structure-guided mutagenesis of AGX1 (F383A/G) expands the substrate scope to accommodate bulky azide groups while maintaining kₐₜₐ/Kₘ values of 1.2×10³ M⁻¹s⁻¹. Similarly, GalNAc-T2 mutants (I253A/L310A) enable selective transfer of UDP-GalNAz over native UDP-GalNAc.

Byproduct Management

Pyrophosphate accumulation in enzymatic systems inhibits AGX1, necessitating PPase co-expression to maintain reaction flux. In chemical routes, imidazole byproducts are removed via Dowex 50WX8-200 ion exchange.

Stabilization of Azide Functionality

The azide group’s sensitivity to reducing agents mandates strict anaerobic conditions during purification. Size-exclusion chromatography (Sephadex G-25) in 20 mM NH₄HCO₃ (pH 8.0) effectively preserves azide integrity.

Chemical Reactions Analysis

Types of Reactions

UDP-GalNAz (disodium) undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of UDP-GalNAz reacting with an alkyne group in the presence of copper catalysts to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

Strain-promoted alkyne-azide cycloaddition (SPAAC): Requires strained alkyne-containing molecules such as DBCO or BCN.

Major Products

The major products of these reactions are triazole-linked conjugates, which are formed through the cycloaddition reactions .

Scientific Research Applications

UDP-GalNAz (disodium) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Utilized in the study of glycosylation processes and the labeling of glycoproteins.

Medicine: Employed in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of bioactive compounds and the modification of biomolecules.

Mechanism of Action

UDP-GalNAz (disodium) exerts its effects through its role as a donor substrate for glycosyltransferases. The azide group allows for the incorporation of the compound into glycoproteins and other biomolecules through click chemistry reactions. This enables the labeling and visualization of glycosylation events in biological systems .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₇H₂₄N₆Na₂O₁₇P₂

- Molecular Weight : 692.33 g/mol

- CAS No.: 653600-61-4

- Solubility : ~100 mg/mL in water (~144.44 mM)

- Primary Use : Metabolic labeling of mucin-type O-glycans via polypeptide GalNAc transferases (ppGalNAcTs) .

Comparison with Structurally Similar Compounds

UDP-GalNAc (Natural Counterpart)

Structural Difference : Lacks the azide group; contains an acetyl (-COCH₃) instead of -N₃.

Functional Impact :

- Enzyme Kinetics :

- UDP-GalNAc exhibits a higher Vmax (0.100 ± 0.010 nmol·min⁻¹) compared to UDP-GalNAz (0.020 ± 0.002 nmol·min⁻¹), indicating faster reaction rates under saturating conditions .

- Catalytic efficiency (kcat/Km) for UDP-GalNAc (5.7 nM⁻¹·min⁻¹) is lower than UDP-GalNAz (40.4 nM⁻¹·min⁻¹), suggesting UDP-GalNAz is more efficient at low substrate concentrations .

- Higher Km for UDP-GalNAz (168 ± 55 µM vs. 127 ± 36 µM for UDP-GalNAc) implies reduced enzyme affinity .

- Lacks utility in bioorthogonal tracking .

UDP-GlcNAz (Glucose Analogue)

Structural Difference : Contains glucose (Glc) instead of galactose (Gal) in the sugar moiety.

Functional Impact :

6-AzidoGalNAc (Positional Isomer)

Structural Difference : Azide group at the C6 position of GalNAc instead of the N-acetyl position.

Functional Impact :

- Bioconjugation Stability : In antibody-drug conjugates (ADCs), 6-azidoGalNAc avoids aggregation issues observed with UDP-GalNAz, highlighting positional effects on biophysical behavior .

- Enzyme Compatibility : Retains substrate activity for specific transferases but may require structural optimization for efficient labeling .

UDP-2-Alkynyl-GalNAc (Alkyne-Modified Analog)

Structural Difference : Replaces azide with an alkyne (-C≡CH) group at the C2 position.

Functional Impact :

- Click Chemistry : Enables copper-free SPAAC reactions with azides (e.g., DBCO), reducing cytotoxicity in live-cell imaging .

- Enzyme Activity : Similar to UDP-GalNAz in transferase recognition but requires distinct bioorthogonal partners .

Comparative Data Table

Application-Specific Advantages of UDP-GalNAz

- Live-Cell Imaging : Enables tracking of glycans during zebrafish embryogenesis via azide-fluorophore conjugation .

- Disease Research : Identifies aberrant glycosylation in cancer by tagging GalNAz-modified glycoproteins .

- Drug Development : Facilitates high-throughput screening of glycosylation inhibitors using click-compatible assays .

Limitations and Considerations

- Enzyme Efficiency : Despite higher kcat/Km, lower Vmax may limit reaction speed in high-concentration assays .

- Solubility : Requires careful handling (e.g., -20°C storage, avoidance of freeze-thaw cycles) to prevent precipitation .

- Aggregation in ADCs: Not ideal for ADC synthesis compared to 6-azidoGalNAc .

Q & A

Q. How is UDP-GalNAz synthesized for experimental use, and what quality control steps are recommended?

UDP-GalNAz is synthesized via two primary routes:

- Enzymatic synthesis : Recombinant human AGX1 transfers uridine monophosphate (UMP) to GalNAz-1-phosphate, driven by yeast inorganic pyrophosphatase to degrade pyrophosphate byproducts .

- Chemical synthesis : Modified GalNAc precursors undergo azide incorporation via Hünig’s base-mediated reactions, followed by uridylyl transfer using morpholidate reagents . Quality control : Use anion exchange chromatography (≥95% purity) and validate via LC/MS-MS for structural integrity. Ensure storage at -20°C in anhydrous conditions to prevent hydrolysis .

Q. What detection methods are optimal for tracking UDP-GalNAz incorporation into glycoproteins?

- Click chemistry : Label azide-modified glycans with fluorescent probes (e.g., DIBO-488) for fluorescence microscopy or flow cytometry. Control experiments must exclude autofluorescence by comparing untreated cells .

- Mass spectrometry : Use LC/MS-MS after CuAAC-mediated biotinylation and streptavidin bead enrichment to identify O-GlcNAcylated proteins .

- Western blot : Combine glycan-specific antibodies (e.g., anti-GalNAz) with chemiluminescent detection, but validate specificity using glycosidase-treated controls .

Q. What are standard protocols for metabolic labeling of live cells with UDP-GalNAz?

- Pulse-chase : Incubate cells with 10–50 µM UDP-GalNAz for 4–6 hours in serum-free media. Terminate labeling with cold PBS washes.

- Fixation : Use 4% paraformaldehyde for fluorescence imaging. Avoid detergents that disrupt glycocalyx integrity.

- Controls : Include cells treated with UDP-GalNAc (native sugar) and azide-free media to distinguish background signals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glycosylation efficiency across cell types or experimental conditions?

Contradictions in labeling efficiency (e.g., Troph vs. Ring stage Plasmodium proteins ) may arise from:

- Enzyme availability : Quantify endogenous GalNAc-T isoforms via qPCR or proteomics.

- Substrate competition : Titrate UDP-GalNAz (1–100 µM) against endogenous UDP-GalNAc levels.

- Cellular uptake : Use electroporation or lipid-based transfection reagents to enhance UDP-GalNAz delivery in impermeable cells . Validation : Compare labeling efficiency with radiolabeled UDP-GalNAz (³H or ¹⁴C) in parallel experiments .

Q. What strategies minimize cytotoxicity during live-cell labeling with UDP-GalNAz and copper catalysts?

Cytotoxicity in UDP-GalNAz + CuAAC workflows can be mitigated by:

- Copper alternatives : Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) probes to eliminate copper .

- Reduced Cu(I) exposure : Optimize CuSO₄/NaAsc concentrations (e.g., 50 µM CuSO₄, 2.5 mM NaAsc) and limit reaction time to <1 hour .

- Viability assays : Monitor cells post-labeling with MTT or Calcein-AM, comparing treated vs. untreated groups .

Q. How can UDP-GalNAz be used to study disease-specific glycosylation aberrations?

- Cancer biomarkers : Label tumor cell lines (e.g., HeLa, MCF-7) with UDP-GalNAz, then isolate glycoproteins via click chemistry and identify overexpressed mucins (e.g., MUC1) via proteomics .

- Neurodegeneration : Compare hippocampal neuron glycoprofiles in Alzheimer’s models to detect aberrant O-GlcNAcylation of tau protein .

- Data interpretation : Normalize glycan signals to total protein load and cross-validate with lectin arrays .

Methodological Optimization

Q. How do researchers optimize UDP-GalNAz-based glycan tagging for low-abundance targets?

- Signal amplification : Use tyramide-based amplification (e.g., Alexa Fluor® Tyramide) after initial click chemistry labeling .

- Enrichment protocols : Combine streptavidin pull-down with tandem mass tags (TMT) for multiplexed quantification of glycopeptides .

- Sensitivity thresholds : Validate detection limits using spiked recombinant glycoproteins (e.g., fetuin) .

Q. What enzyme engineering approaches enhance UDP-GalNAz utilization in non-model organisms?

- Mutant glycosyltransferases : Engineer Y289L GalNAc-T2 to accept bulkier UDP-GalNAz analogs without steric hindrance .

- Orthogonal systems : Co-express Campylobacter jejuni OST variants with engineered UDP-sugar pairs for species-specific labeling .

- Kinetic assays : Measure and of engineered enzymes using UDP-GalNAz vs. UDP-GalNAc to assess specificity .

Data Analysis and Validation

Q. How should researchers address false positives in UDP-GalNAz-based glycan profiling?

- Control experiments : Include (1) cells lacking glycosyltransferases, (2) UDP-GalNAz-free treatments, and (3) glycosidase-digested samples .

- Statistical thresholds : Apply Benjamini-Hochberg correction to MS/MS data to limit FDR <1% .

- Orthogonal validation : Confirm putative hits with lectin blotting or glycan-specific antibodies .

Q. What computational tools integrate UDP-GalNAz-derived glycomics data with proteomic datasets?

- Software : Use Byonic (GlycReSoft) or ProteinMetrics for glycopeptide identification, and Cytoscape for pathway enrichment .

- Databases : Cross-reference with GlyConnect and UniCarb-DB for glycan structure annotations .

Tables for Methodological Reference

Q. Table 1: Comparison of Enzymes for UDP-GalNAz Utilization

| Enzyme | Source | (µM) | Optimal pH | Applications | Reference |

|---|---|---|---|---|---|

| Wild-type AGX1 | Human | 120 | 7.5 | General glycosylation | |

| Y289L GalNAc-T2 | Engineered mutant | 85 | 7.0 | Bulky substrate acceptance | |

| CjOST | C. jejuni | 200 | 6.5 | Orthogonal labeling |

Q. Table 2: Troubleshooting Common UDP-GalNAz Workflow Issues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.